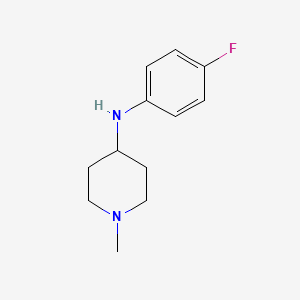

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

Description

Contextual Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products. nih.gov Its prevalence stems from a combination of favorable properties. The saturated, six-membered ring can adopt a stable, low-energy chair conformation, providing a three-dimensional geometry that is often crucial for precise molecular recognition and binding to biological targets such as enzymes and receptors. nbinno.com

Piperidine derivatives are integral components in an extensive range of therapeutic agents, demonstrating their versatility across numerous drug classes. nbinno.com The incorporation of a piperidine moiety can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These factors are critical for optimizing the pharmacokinetic profile of a drug candidate, enhancing its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, the nitrogen atom of the piperidine ring is often a key pharmacophoric feature, participating in essential hydrogen bonding or ionic interactions with its biological target.

Strategic Importance of N-(4-Fluorophenyl)-1-methylpiperidin-4-amine as a Synthetic Intermediate

The strategic value of this compound lies in its role as a versatile and functionalized building block for organic synthesis. The molecule possesses several key features that medicinal chemists can exploit: the 1-methylpiperidine (B42303) core, a common motif in centrally active agents; a reactive secondary amine for derivatization; and a 4-fluorophenyl group, which can modulate biological activity and metabolic pathways. This combination makes it an important starting material for constructing more elaborate molecules designed for specific biological functions.

While this compound is recognized as a valuable synthetic intermediate, its direct documented role as a precursor in the synthesis of specific, named pharmaceutical agents is not extensively detailed in prominent literature. However, its structural class, the 4-aminopiperidines, is fundamental to numerous drug discovery programs. For instance, various 4-aminopiperidine (B84694) (4AP) derivatives have been identified as potent inhibitors of viral proliferation, such as in the case of the Hepatitis C virus. nih.gov The secondary amine in this compound serves as a critical reaction site, allowing for its incorporation into larger, more complex structures through reactions like acylation, alkylation, and the formation of ureas or sulfonamides. The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in drug design to block metabolic oxidation and enhance binding affinity.

In drug discovery, the systematic exploration of a chemical scaffold to understand structure-activity relationships (SAR) is paramount. This compound serves as an excellent foundational structure for creating libraries of related analogs. nbinno.com Researchers can utilize this compound as a core and systematically modify other parts of the molecule to fine-tune its properties.

The 4-aminopiperidine scaffold is a key element in developing molecules that target a wide range of biological systems. acs.org By using this compound as a starting point, chemists can investigate how modifications to the exocyclic amine or substitutions on the phenyl ring affect the molecule's efficacy, selectivity, and pharmacokinetic profile. This process of analog development is essential for optimizing a lead compound into a viable drug candidate.

Structural Elucidation and Characterization in Academic Research Contexts

The definitive identification and characterization of this compound are established through standard analytical techniques. While detailed crystallographic or advanced spectroscopic studies are not widely published in academic journals, its fundamental properties are well-documented in chemical databases and by commercial suppliers, confirming its structure and purity for research applications. The characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, mass spectrometry to determine its exact mass and molecular formula, and infrared (IR) spectroscopy to identify its functional groups.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRHBQHLQUOKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256279 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36796-54-0 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36796-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl 1 Methylpiperidin 4 Amine

Established Reaction Pathways for Direct Synthesis

The direct synthesis of N-(4-fluorophenyl)-1-methylpiperidin-4-amine is most efficiently achieved by forming the crucial carbon-nitrogen bond between the aniline (B41778) and piperidine (B6355638) moieties. Alternative strategies involving the initial construction of the piperidine ring are also chemically feasible.

While the functionalization of a pre-formed piperidine ring is more common for this specific target, the de novo synthesis of substituted piperidines is a well-established field in heterocyclic chemistry. nih.gov Such pathways build the six-membered ring from acyclic precursors. For instance, methods like the intramolecular cyclization of amino-aldehydes or the reaction of alkyl dihalides with primary amines can be adapted to create the piperidine skeleton. organic-chemistry.org A patented method for a related compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, involves reacting 4-fluoroethyl cinnamate (B1238496) with N-methylaminocarbonylethyl acetate (B1210297) to generate a piperidinedione intermediate, which is then reduced to form the piperidine ring. google.com These approaches, while versatile, often involve multiple steps and are typically employed when direct functionalization routes are not viable. nih.gov

The most direct and widely utilized methods for synthesizing this compound and its analogs involve N-alkylation and N-arylation reactions. The primary strategies include reductive amination and metal-catalyzed cross-coupling reactions.

Reductive Amination: This is arguably the most efficient pathway. The reaction involves the condensation of 1-methyl-4-piperidone (B142233) with 4-fluoroaniline (B128567) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine. This one-pot reaction is highly effective for forming C-N bonds. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govchemicalbook.com

Sequential N-Arylation and N-Methylation: An alternative route involves a stepwise approach. One could start with N-(4-fluorophenyl)piperidin-4-amine and introduce the methyl group onto the piperidine nitrogen. nih.gov This N-methylation can be achieved using standard alkylating agents like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net

Sequential N-Methylation and N-Arylation: Conversely, the synthesis can begin with 4-amino-1-methylpiperidine. nih.govthsci.com This intermediate is then coupled with an activated 4-fluorophenyl derivative, such as 1-fluoro-4-iodobenzene. This N-arylation is typically accomplished using transition-metal catalysis, such as copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions, which are effective for forming aryl-amine bonds. rsc.org

A summary of these primary synthetic routes is presented below.

| Strategy | Starting Materials | Key Reaction Type | Typical Reagents/Catalysts |

|---|---|---|---|

| Reductive Amination | 1-Methyl-4-piperidone + 4-Fluoroaniline | Condensation-Reduction | NaBH(OAc)₃, Acetic Acid, Dichloroethane chemicalbook.com |

| Sequential N-Arylation & N-Methylation | N-(4-fluorophenyl)piperidin-4-amine + Methylating Agent | N-Alkylation | Methyl Iodide, K₂CO₃, DMF researchgate.net |

| Sequential N-Methylation & N-Arylation | 4-Amino-1-methylpiperidine + 4-Fluorophenyl Halide | N-Arylation (e.g., Buchwald-Hartwig) | Palladium Catalyst, Ligand, Base (e.g., NaOtBu) |

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. For the reductive amination pathway, key parameters include the choice of solvent and the reducing agent. researchgate.net Dichloroethane (DCE) is a common solvent, and using a mixture of dichloromethane (B109758) (CH₂Cl₂) and acetic acid has also proven effective in related syntheses. chemicalbook.comresearchgate.net Sodium triacetoxyborohydride is often preferred over harsher reagents like sodium borohydride (B1222165) as it is milder and more selective for the iminium ion intermediate. nih.gov

In the case of palladium-catalyzed N-arylation, optimization involves screening various combinations of palladium precursors (e.g., Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., BINAP, Xantphos), and bases (e.g., NaOtBu, Cs₂CO₃). The reaction temperature and solvent are also critical variables that must be fine-tuned for the specific substrates to achieve high conversion and prevent side product formation. For copper-catalyzed N-arylation reactions, the choice of ligand, such as a β-diketone, can allow the reaction to proceed under milder conditions, even at room temperature. rsc.org

| Reaction Type | Parameter to Optimize | Examples / Conditions | Impact on Reaction |

|---|---|---|---|

| Reductive Amination | Reducing Agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Selectivity, Reactivity, Safety |

| Solvent | Dichloroethane (DCE), Methanol, Dichloromethane/Acetic Acid researchgate.net | Solubility of reactants, Reaction rate | |

| pH | Addition of acetic acid to catalyze iminium formation | Rate of condensation vs. reduction | |

| N-Arylation (Pd-catalyzed) | Catalyst/Ligand | Pd₂(dba)₃/BINAP, Pd(OAc)₂/SPhos | Catalytic activity, Substrate scope |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Rate of deprotonation, Catalyst stability | |

| Temperature | Room temperature to >100 °C | Reaction rate, Selectivity, Catalyst decomposition |

Derivatization and Analog Synthesis from the Core Structure

Once synthesized, the this compound core can serve as a scaffold for creating a library of analogs through further chemical modifications. These transformations can target either the aromatic ring or the piperidine system.

The N-(4-fluorophenyl) group offers several opportunities for modification to explore structure-activity relationships. The most straightforward approach is to utilize different substituted anilines during the initial synthesis. For example, employing 4-chloroaniline, 4-bromoaniline, or various toluidines in the reductive amination with 1-methyl-4-piperidone would yield the corresponding N-aryl analogs.

In a study of related compounds, modifications to a fluorophenyl moiety were shown to significantly impact biological activity. polyu.edu.hk For instance, the introduction of additional substituents, such as a second halogen or a methyl group, can alter the electronic and steric properties of the molecule. polyu.edu.hk While direct electrophilic aromatic substitution on the fluorophenyl ring of the final compound can be challenging due to the directing effects of the amine and fluorine substituents, such modifications are more readily achieved by using appropriately substituted aniline starting materials.

The piperidine ring, particularly the tertiary amine of the N-methyl group, is a site of potential chemical transformation. This cyclic tertiary amine is known to undergo metabolic bioactivation, which can be mimicked synthetically. mdpi.com Potential reactions include:

N-Oxide Formation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

N-Demethylation: The removal of the N-methyl group would yield the secondary amine, N-(4-fluorophenyl)piperidin-4-amine. This transformation can provide a key intermediate for further N-alkylation with groups other than methyl, allowing for the synthesis of a diverse range of analogs. mdpi.com

α-Carbonyl Formation: Oxidation at the carbon atom adjacent (alpha) to the piperidine nitrogen can lead to the formation of a lactam, which introduces a carbonyl group into the ring system. mdpi.com

These transformations allow for the fine-tuning of the molecule's properties by altering the functionality and conformational flexibility of the piperidine moiety. mdpi.com

Synthesis of Deuterated Analogs for Mechanistic Investigations

One common strategy involves the use of deuterated starting materials. For instance, the synthesis could employ deuterated 4-fluoroaniline or a deuterated piperidine precursor. The introduction of deuterium (B1214612) at specific sites on the molecule allows for the study of kinetic isotope effects (KIEs), providing insight into bond-breaking and bond-forming steps in a reaction's rate-determining step.

A hypothetical synthesis of a deuterated analog could involve the reductive amination of 1-methyl-4-piperidone with 4-fluoroaniline-d4, where the aromatic ring is perdeuterated. The reaction would proceed using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce deuterium at the 4-position of the piperidine ring. This would yield N-(4-fluorophenyl-d4)-1-methylpiperidin-4-amine-4-d.

Alternatively, deuteration of the N-methyl group can be achieved by treating the secondary amine precursor, N-(4-fluorophenyl)piperidin-4-amine, with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I).

These deuterated analogs are invaluable in mechanistic studies. For example, in metabolic studies, the presence and location of deuterium can help identify sites of enzymatic oxidation. A significant KIE, where the C-D bond is cleaved more slowly than a C-H bond, would suggest that this position is involved in the rate-limiting step of a metabolic pathway. Similarly, in synthetic reactions, the use of deuterated analogs can help to distinguish between different proposed mechanisms, such as those involving C-H activation or proton transfer steps.

Table 1: Potential Deuterated Analogs of this compound and Their Applications in Mechanistic Studies

| Deuterated Analog | Potential Synthetic Precursor(s) | Mechanistic Investigation Application |

| N-(4-fluorophenyl-d4)-1-methylpiperidin-4-amine | 4-fluoroaniline-d4, 1-methyl-4-piperidone | Elucidating mechanisms of aromatic substitution reactions. |

| N-(4-fluorophenyl)-1-methyl-d3-piperidin-4-amine | N-(4-fluorophenyl)piperidin-4-amine, iodomethane-d3 | Studying N-demethylation pathways in metabolism. |

| This compound-2,2,6,6-d4 | 1-methyl-4-piperidone-2,2,6,6-d4, 4-fluoroaniline | Investigating reactions involving the piperidine ring. |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent Selection and Waste Minimization Strategies

Solvent selection is a key aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. researchgate.net The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. For the synthesis of N-arylpiperidines, traditional solvents such as dichloromethane, toluene, and N,N-dimethylformamide (DMF) are often used. However, these solvents have significant environmental and health concerns.

Greener alternatives could include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile than many traditional solvents. Water is also an attractive green solvent, and catalytic methods that enable reactions to be performed in aqueous media are highly desirable. nih.gov

Waste minimization strategies focus on improving reaction efficiency and reducing the number of synthetic steps. Atom economy, a concept developed by Barry Trost, is a key metric for assessing the efficiency of a reaction. It measures the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions.

For the synthesis of this compound, a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, can be more efficient and generate less waste than a linear synthesis. news-medical.net The use of catalytic methods, particularly with recyclable catalysts, can also significantly reduce waste compared to stoichiometric reagents. researchgate.net

Table 2: Comparison of Traditional and Greener Solvents for N-Arylpiperidine Synthesis

| Solvent | Properties | Green Chemistry Considerations |

| Dichloromethane | Effective solvent for many organic reactions. | Carcinogen, environmental pollutant. |

| Toluene | Good solvent for a range of polarities. | Volatile organic compound (VOC), neurotoxin. |

| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent. | Reproductive toxin, difficult to recycle. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, good alternative to THF and DCM. | Lower environmental impact, readily recyclable. |

| Water | Non-toxic, non-flammable, abundant. | Limited solubility for many organic compounds. |

| Ethanol | Bio-based, low toxicity. | Flammable, can be a good alternative for some reactions. |

Evaluation of Environmental Impact using Metrics (e.g., GAPI, AGREE)

To quantitatively assess the greenness of a synthetic route, various metrics have been developed. The Green Analytical Procedure Index (GAPI) and the Analytical GREEnness (AGREE) metric are two such tools that can be adapted to evaluate the environmental impact of a chemical synthesis. researchgate.netnih.gov

GAPI provides a visual representation of the environmental impact of each step of an analytical procedure, which can be conceptually applied to a synthetic process. nih.gov It uses a color-coded system (green, yellow, red) to evaluate factors such as the type and amount of reagents and solvents used, the energy consumption, and the waste generated. nih.gov

The AGREE tool is a software-based metric that calculates a greenness score based on the 12 principles of green analytical chemistry. acs.orgnih.gov The result is presented as a pictogram that highlights the strengths and weaknesses of the method in terms of its environmental performance. acs.org

A hypothetical GAPI assessment for a synthetic route to this compound is presented below. This assessment compares a "traditional" route, which might use hazardous solvents and stoichiometric reagents, with a "greener" route that employs more sustainable practices.

Table 3: Hypothetical GAPI Assessment for the Synthesis of this compound

| GAPI Parameter | Traditional Synthesis Route | Greener Synthesis Route |

| Sample Collection | N/A (for synthesis) | N/A (for synthesis) |

| Sample Preparation | Multiple work-up steps with solvent extraction | Minimized work-up, potential for telescopic synthesis |

| Reagents & Solvents | Use of chlorinated solvents (e.g., DCM) | Use of green solvents (e.g., 2-MeTHF, water) |

| Instrumentation | Standard batch reactors, high energy consumption | Use of flow chemistry, improved energy efficiency |

| Waste | High E-factor (mass of waste / mass of product) | Low E-factor, catalyst recycling |

| Overall Assessment | 🔴 High Environmental Impact | 🟢 Low Environmental Impact |

This table illustrates how a greener synthetic route, incorporating principles such as the use of safer solvents and waste minimization, would score more favorably in a GAPI assessment. The visual and quantitative feedback from such metrics can guide chemists in designing more sustainable synthetic processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 4-Fluorophenyl Substituent on Molecular Interactions

The presence of a 4-fluorophenyl group is a critical determinant of the compound's interaction with biological targets and its behavior in physiological environments.

The fluorine atom at the para-position of the phenyl ring exerts significant electronic and steric influences that can modulate receptor binding affinity and selectivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bond (inductive effect). tandfonline.com This can alter the electron distribution of the entire phenyl ring, impacting its ability to engage in various non-covalent interactions within a receptor's binding pocket, such as pi-pi stacking, cation-pi, and hydrogen bonding. nih.gov The introduction of fluorine can also create favorable electrostatic interactions with electron-deficient areas of a receptor.

From a steric perspective, fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This minimal steric perturbation means that a fluorine atom can often be substituted for a hydrogen atom without causing significant steric clashes, allowing it to probe electronic interactions in a specific region of a binding site. However, even this small increase in size can sometimes be sufficient to influence conformational preferences of the molecule or its fit within a constrained binding pocket.

Research indicates that the judicial placement of fluorine can be a powerful strategy to optimize a drug candidate's pharmacokinetic profile. By increasing lipophilicity, the 4-fluorophenyl group in N-(4-fluorophenyl)-1-methylpiperidin-4-amine is expected to enhance its membrane permeability, facilitating its passage across cellular barriers to potentially reach intracellular or central nervous system targets. nih.gov

Conformational Analysis and Stereochemistry of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. In this compound, the substituents on the piperidine ring can exist in either axial or equatorial positions. The preferred conformation is crucial as it dictates the three-dimensional arrangement of the pharmacophoric groups and thus their interaction with a biological target.

Studies on substituted piperidines have shown that the conformational equilibrium can be influenced by various factors, including the nature of the substituents and the protonation state of the nitrogen atom. nih.gov For 4-substituted piperidines, the relative energies of conformers are often similar to those of analogous cyclohexanes. nih.gov However, in protonated piperidinium salts with polar 4-substituents, there can be a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this can even lead to a reversal of the conformational preference upon protonation. nih.gov The conformational behavior of fluorinated piperidines, in particular, can be influenced by an interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info

Impact of N-Methylation on Target Affinity and Selectivity

The presence of a methyl group on the piperidine nitrogen (N-methylation) has a profound impact on the compound's properties. N-methylation can influence a molecule's basicity, lipophilicity, and conformational preferences. In many cases, N-methylation enhances the affinity and selectivity of a ligand for its receptor. This can be attributed to several factors:

Conformational Rigidity: N-methylation can restrict the conformational flexibility of the molecule, leading to a more defined three-dimensional structure that may better fit the receptor's binding site.

Modified Basicity: The methyl group can alter the pKa of the piperidine nitrogen, which can affect its ionization state at physiological pH and its ability to form ionic bonds with the receptor.

Research has shown that multiple N-methylations in peptides can lead to a significant enhancement in selectivity among different receptor subtypes, primarily due to reduced backbone flexibility. nih.gov In the context of piperidine derivatives, 1-methylpiperidines have demonstrated high σ1 receptor affinity and selectivity. researchgate.net

Comparative SAR Analysis with Related Piperidine and Piperazine Derivatives

To understand the specific contribution of each structural feature of this compound, it is instructive to compare its structure-activity relationships with those of related piperidine and piperazine analogs.

The nature of the aryl substituent attached to the 4-amino group is a key determinant of biological activity. SAR studies on related series of compounds often reveal the importance of both electronic and steric properties of this substituent.

For instance, in a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, modifications to the aryl group significantly impacted their affinity for the dopamine transporter (DAT). nih.gov The presence and position of halogen substituents on the phenyl ring are often critical for potency.

A study on arylpiperazine derivatives as anticancer agents showed that a phenyl ring substituted at the 4-position of the piperazine ring led to strong cytotoxic activity, and other aryl groups at the same position did not improve activity. mdpi.com In another study on σ1 receptor ligands, halogen-substituted sulfonamides displayed high affinity, and the nature of the arylalkylsulfonyl group was crucial for selectivity. nih.gov

The following table summarizes the effects of different aryl substituents on the activity of related piperidine and piperazine derivatives, providing a basis for understanding the role of the 4-fluorophenyl group in the title compound.

| Analog Series | Aryl Substituent | Observed Effect on Activity/Affinity | Reference |

| (Bis(aryl)methyl)sulfinylethyl-aminopiperidines | 4-Fluorophenyl | High affinity for Dopamine Transporter (DAT) | nih.gov |

| Arylpiperazines (Anticancer) | Phenyl | Strong cytotoxic activity | mdpi.com |

| Arylpiperazines (Anticancer) | Benzyl | Reduced activity compared to phenyl | mdpi.com |

| Arylpiperazines (Anticancer) | Pyridyl | Reduced activity compared to phenyl | mdpi.com |

| Arylalkylsulfonyl piperidines (σ1 ligands) | 3-Iodobenzylsulfonyl | High σ1 affinity and selectivity | nih.gov |

Exploration of Variations within the Piperidine Core

The piperidine core is a fundamental component of this compound, and its structural rigidity and basic nitrogen atom are key to its interactions with biological targets. Variations within this core can significantly impact the compound's pharmacological profile.

Systematic modifications to the piperidine ring are a common strategy in medicinal chemistry to probe the SAR of related compounds. For instance, in broader studies of 4-aminopiperidine (B84694) scaffolds, the basicity of the piperidine nitrogen has been identified as a critical factor for activity. nih.gov Altering the substitution on this nitrogen or replacing the piperidine ring with other cyclic amines can lead to significant changes in biological efficacy.

In a general sense, the exploration of SAR around the 4-aminopiperidine scaffold often involves synthesizing and testing derivatives with various substituents on the piperidine nitrogen. nih.gov These studies help in understanding the spatial and electronic requirements of the target binding pocket. For example, replacing the methyl group on the piperidine nitrogen with larger or more polar substituents can affect binding affinity and selectivity. While specific studies on this compound are not extensively detailed in the public domain, the principles derived from related 4-aminopiperidine derivatives are highly applicable.

| Modification to Piperidine Core | Predicted Impact on Activity | Rationale |

| Alteration of N-substituent | High | The substituent on the piperidine nitrogen can influence the pKa of the amine, its steric profile, and potential interactions with the target protein. |

| Ring Constriction/Expansion | Moderate to High | Changing the ring size (e.g., to pyrrolidine or azepane) alters the conformation and the relative positions of the substituents, which can disrupt optimal binding. |

| Introduction of Stereocenters | High | The introduction of chiral centers can lead to enantiomers with different biological activities and metabolic stabilities, highlighting the importance of stereochemistry in ligand-receptor interactions. |

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools for elucidating the SAR of compounds like this compound. These in silico techniques provide insights into ligand-target interactions, electronic properties, and the correlation between molecular descriptors and biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can reveal key binding modes and interactions within the active site of a receptor. These simulations can help to rationalize the observed SAR and guide the design of new, more potent analogs.

In studies of similar piperidine derivatives, docking has been used to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. tandfonline.commdpi.com For this compound, it is hypothesized that the fluorophenyl group engages in hydrophobic interactions, while the piperidine nitrogen can form ionic or hydrogen bond interactions. The precise binding mode would depend on the specific biological target being investigated.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. nih.gov These methods can calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. scirp.org

For this compound, DFT calculations can provide insights into its electronic structure, charge distribution, and molecular orbitals. researchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. Understanding these properties can help in predicting how the molecule will interact with its biological target at an electronic level.

| Quantum Chemical Parameter | Significance for this compound |

| HOMO Energy | Indicates the propensity of the molecule to donate electrons, which can be crucial for forming certain types of bonds with a receptor. |

| LUMO Energy | Reflects the ability of the molecule to accept electrons, which is important for interactions with electron-rich residues in a binding pocket. |

| HOMO-LUMO Gap | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. This can influence the molecule's reactivity and metabolic fate. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack, which is key for understanding intermolecular interactions. researchgate.net |

In Silico Prediction of Molecular Descriptors and their Correlation with Biological Activity

In silico methods can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies then aim to find a mathematical correlation between these descriptors and the observed biological activity of a series of related compounds.

By developing a QSAR model, it is possible to predict the biological activity of novel, unsynthesized analogs of this compound. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. Key molecular descriptors often used in QSAR studies for similar compounds include logP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

| Molecular Descriptor | Definition | Relevance to Biological Activity |

| logP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects absorption, distribution, and metabolism. Generally, lower MW is preferred for better oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of H-bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets and influences solubility. |

An article on the preclinical pharmacological characterization of this compound cannot be generated.

Extensive searches for scientific literature containing specific preclinical data for the chemical compound this compound did not yield the necessary information to fulfill the request. No detailed research findings were located regarding its receptor binding profile, in vitro pharmacological efficacy, or enzyme inhibition profiling.

The initial search results pertained to a significantly more complex and structurally distinct molecule, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (also known as ACP-103), and therefore could not be used. Subsequent, more targeted searches for this compound confirmed its existence as a chemical entity and its potential as a scaffold in medicinal chemistry. However, these searches did not provide any specific data on its interactions with serotonin (B10506) receptors (such as 5-HT2A and 5-HT2C), its activity as an agonist or antagonist, or its selectivity for various neurotransmitter receptors and ion channels.

Without publicly available data from receptor binding studies, cell-based functional assays, or enzyme inhibition profiles for this specific compound, it is not possible to construct the detailed and scientifically accurate article as outlined in the instructions. Information available in the public domain is limited to its identification and general potential in chemical synthesis. Therefore, the required sections on its preclinical pharmacological characterization and mechanistic investigations cannot be completed.

Preclinical Pharmacological Characterization and Mechanistic Investigations

In Vitro Pharmacological Efficacy and Potency Assays

Modulation of Intracellular Signaling Pathways

There is no available research detailing the effects of N-(4-fluorophenyl)-1-methylpiperidin-4-amine on specific intracellular signaling cascades. Studies investigating its potential to modulate pathways such as those involving cyclic AMP (cAMP), protein kinase C (PKC), or mitogen-activated protein kinases (MAPK) have not been published.

Preclinical In Vivo Pharmacodynamic Assessments (Animal Models)

No studies have been published that describe the behavioral effects of this compound in animal models. Consequently, there is no data on its ability to attenuate hyperactivity induced by psychostimulants or other pharmacological agents.

Information regarding the impact of this compound on neurotransmitter levels or their metabolites in specific brain regions of preclinical species is not available. Research on its effects on dopamine, serotonin (B10506), norepinephrine, or other neurotransmitter systems has not been documented in the public domain.

There are no published in vivo studies examining the pharmacological interactions of this compound with other drugs or receptor modulators.

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, and Elimination in Preclinical Species

Comprehensive data on the absorption, distribution, and elimination of N-(4-fluorophenyl)-1-methylpiperidin-4-amine, when administered as a parent compound, is limited in publicly accessible scientific literature. Much of the available information is inferred from its role as a metabolite of more complex fentanyl analogs. nih.govdoaj.org

Oral Bioavailability Studies in Rodents and Other Animal Models

Specific studies detailing the oral bioavailability of this compound in rodents or other animal models are not extensively reported. For many phenylpiperidine derivatives, oral bioavailability can be variable due to significant first-pass metabolism. nih.gov For context, fentanyl, a related compound, exhibits low oral bioavailability (approximately 30%) due to this extensive initial metabolism. nih.gov However, without direct experimental data, the precise oral bioavailability of this compound remains undetermined.

Tissue Distribution Analysis in Preclinical Models

Investigation of Metabolic Pathways and Metabolite Identification in vitro and in vivo (Preclinical)

The metabolism of this compound is understood primarily in the context of it being a metabolite of larger fentanyl analogs, such as para-fluorofentanyl. The primary pathways of metabolism for this compound and its precursors involve enzymatic reactions in the liver. painphysicianjournal.com

In vitro studies using rat and human liver microsomes have been instrumental in elucidating these pathways. mdpi.com The key metabolic transformations anticipated for compounds with a N-methyl piperidine (B6355638) ring include N-demethylation, hydroxylation, and further oxidation. doaj.orgmdpi.com

For this compound, the expected metabolic reactions are:

N-demethylation: The removal of the methyl group from the piperidine ring to form its nor-metabolite, N-(4-fluorophenyl)piperidin-4-amine.

Hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring.

N-oxidation: Oxidation of the piperidine nitrogen.

These metabolic pathways are consistent with those observed for other fentanyl analogs and related phenylpiperidine structures. nih.govdoaj.org

| Metabolic Pathway | Description | Resulting Metabolite Class |

|---|---|---|

| N-demethylation | Removal of the methyl group from the piperidine nitrogen. | nor-metabolite |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the fluorophenyl ring. | Phenolic metabolite |

| N-oxidation | Formation of an N-oxide at the piperidine nitrogen. | N-oxide metabolite |

Role of Deuteration in Modulating Preclinical Pharmacokinetic Profiles

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a technique used in medicinal chemistry to alter the pharmacokinetic properties of a drug. juniperpublishers.comnih.gov This modification can slow the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.gov

For this compound, deuteration at metabolically active sites is expected to enhance its metabolic stability. nih.govbeilstein-journals.org The primary site for such modification would be the N-methyl group on the piperidine ring.

N-trideuteromethyl Analog (N-CD3): Replacing the N-CH3 group with an N-CD3 group would likely decrease the rate of N-demethylation. This is because the C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes like cytochrome P450 to break. nih.gov

Preclinical in vitro studies on other deuterated N-methyl compounds have shown that this substitution can significantly increase the metabolic half-life in both rat and human liver microsomes. juniperpublishers.com For example, the in vitro intrinsic clearance of a deuterated analog (d3-ENT) was significantly lower than its non-deuterated counterpart in rat and human liver microsomes. nih.gov This often translates to in vivo benefits, such as increased systemic exposure (AUC) and a longer half-life, potentially allowing for a modified dosing regimen. juniperpublishers.comnih.gov

| Site of Deuteration | Expected Pharmacokinetic Effect | Underlying Mechanism |

|---|---|---|

| N-methyl group (N-CD3) | Decreased rate of N-demethylation, increased plasma half-life, and higher systemic exposure (AUC). | Kinetic Isotope Effect slows the enzymatic cleavage of the carbon-deuterium bond. nih.gov |

| Fluorophenyl ring | Potentially decreased rate of aromatic hydroxylation. | Kinetic Isotope Effect may slow the rate of CYP450-mediated hydroxylation. |

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For N-(4-fluorophenyl)-1-methylpiperidin-4-amine, liquid and gas chromatography are routinely utilized.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace-level quantification of impurities. researchgate.netmdpi.com The method combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. This allows for the detection and quantification of impurities even at parts-per-million (ppm) levels. researchgate.net

In a typical LC-MS/MS method for a compound like this compound, a reversed-phase C18 column is often employed for separation. researchgate.net The mobile phase generally consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netvliz.be The use of a gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of the main compound from its impurities. vliz.be

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the target analyte, minimizing interference from other components in the sample matrix.

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| LC System | |

| Column | C18, 100 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 5.0 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | To be determined |

| Product Ion | To be determined |

| Collision Energy | To be optimized |

Note: Specific MRM transitions and collision energies would need to be empirically determined for this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity of pharmaceutical compounds. nih.gov The development of a stability-indicating HPLC method is crucial to ensure that all potential degradation products and process-related impurities can be separated from the active pharmaceutical ingredient (API).

For this compound, a reversed-phase HPLC method is typically developed. A C18 or similar stationary phase provides good retention and separation for this type of molecule. google.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the peak shape and resolution of the basic piperidine (B6355638) compound. researchgate.net

Method validation is performed according to ICH guidelines to demonstrate the method's suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness. researchgate.net

Table 2: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process. thermofisher.com This includes residual solvents and low molecular weight starting materials or by-products.

For the analysis of this compound, a headspace GC-MS method can be employed to analyze for residual solvents without dissolving the sample. google.com For other volatile impurities, the sample can be dissolved in a suitable solvent and injected directly into the GC system. A capillary column with a non-polar or mid-polar stationary phase is typically used for separation. researchgate.net The mass spectrometer provides positive identification of the eluted compounds by comparing their mass spectra to a reference library.

Table 3: General GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-450 amu |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the main compound and the elucidation of the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the structure of this compound. ipb.pt

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts, spin-spin coupling, and integration. The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environments. For fluorinated compounds, the coupling between fluorine and adjacent carbon and proton atoms provides additional structural information. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~46 |

| Piperidine H2/H6 (axial) | ~2.1 | ~53 |

| Piperidine H2/H6 (equatorial) | ~2.9 | ~53 |

| Piperidine H3/H5 (axial) | ~1.4 | ~33 |

| Piperidine H3/H5 (equatorial) | ~2.0 | ~33 |

| Piperidine H4 | ~3.4 | ~50 |

| Aromatic H (ortho to F) | ~6.9 (t) | ~115 (d, JCF ≈ 22 Hz) |

| Aromatic H (meta to F) | ~6.6 (dd) | ~116 (d, JCF ≈ 7 Hz) |

| Aromatic C-F | - | ~156 (d, JCF ≈ 235 Hz) |

| Aromatic C-N | - | ~144 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Coupling patterns are denoted as (t) for triplet, (dd) for doublet of doublets, and (d) for doublet.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the determination of the elemental composition of the parent compound and its impurities, which is a critical step in their identification. thermofisher.com

When coupled with liquid chromatography (LC-HRMS), this technique can be used to screen for and identify unknown impurities in a sample. By comparing the exact mass of an impurity with a database of possible elemental compositions, a list of potential structures can be generated. Further fragmentation studies (MS/MS) can then be performed to confirm the structure of the impurity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. nih.gov It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. utdallas.edu This absorption is detected and translated into an IR spectrum, which provides a unique molecular fingerprint. utdallas.edu For this compound, IR spectroscopy can confirm the presence of key functional groups integral to its structure.

The analysis of the this compound spectrum would focus on identifying characteristic absorption bands. The secondary amine (N-H) group typically shows a moderate absorption in the 3300-3500 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations from both the aromatic ring and the aliphatic piperidine ring are expected in the 2850-3100 cm⁻¹ range. libretexts.org Specifically, aromatic C-H stretches appear slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

Other significant absorptions include the C=C stretching of the aromatic ring, which appears in the 1450-1600 cm⁻¹ region, and the C-N stretching of both the secondary and tertiary amines, typically found in the 1000-1350 cm⁻¹ range. The presence of the fluorine atom is indicated by a strong C-F stretching band, generally observed between 1000 and 1400 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate to Weak |

| Piperidine Ring | C-H Bend | 1450 - 1470 | Moderate |

| Aromatic C-N | C-N Stretch | 1250 - 1350 | Moderate to Strong |

| Aliphatic C-N | C-N Stretch | 1000 - 1250 | Moderate |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong |

Polymorphism and Crystallization Studies for Research Samples

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.gov These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. nih.gov Such variations can significantly impact the physicochemical properties of a compound, including its solubility, melting point, and stability. Therefore, polymorphism and crystallization studies are vital in pharmaceutical research to identify the most stable form of a compound and to ensure batch-to-batch consistency. nih.govresearchgate.net

For research samples of this compound, comprehensive screening for polymorphs would be a critical step. This process involves crystallizing the compound under a wide variety of conditions, such as different solvents, temperatures, and cooling rates. nih.gov Techniques like high-throughput screening can accelerate the discovery of potential polymorphs. nih.gov

While specific polymorphism studies on this compound are not extensively detailed in publicly available literature, research on analogous structures highlights the methodologies employed. For instance, a study on the related compound trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine utilized crystallization to enrich one enantiomer. researchgate.net In that research, IR spectroscopy was instrumental in differentiating the racemic compound from the enantiomer, demonstrating how vibrational spectroscopy can probe differences in the solid-state packing of molecules. researchgate.net Similar analytical tools, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be essential in characterizing any polymorphs of this compound discovered during crystallization studies.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are essential for the quantitative and qualitative analysis of chemical compounds in research settings, particularly for determining purity and identifying impurities. ijprajournal.com For this compound, a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), would be necessary for routine analysis and impurity profiling. mdpi.com

Method development begins with selecting the appropriate chromatographic conditions, including the column, mobile phase composition, flow rate, and detector wavelength, to achieve optimal separation of the main compound from any potential impurities or degradation products. pharmainfo.in The goal is to develop a method that is specific, sensitive, and efficient. pharmainfo.in

Once developed, the method must undergo rigorous validation to ensure its reliability, accuracy, and precision for its intended purpose. ijcrt.org Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijprajournal.com The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ijprajournal.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. ijcrt.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijprajournal.com It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). ijprajournal.com

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprajournal.com

A validated HPLC method would be crucial for monitoring the purity of research batches of this compound and for profiling any impurities that may arise during synthesis or storage. derpharmachemica.com

Table 2: Key Validation Parameters for an HPLC Method

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Differentiates the analyte from impurities and degradants. | Peak purity index > 0.99; Baseline resolution between peaks. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness to the true value. | % Recovery typically between 98.0% and 102.0%. |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. |

| Robustness | Resilience to small method variations. | RSD of results should remain within acceptable limits. |

Computational Chemistry and in Silico Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometry, electronic energies, and other quantum chemical properties. researchgate.netsid.ir For N-(4-fluorophenyl)-1-methylpiperidin-4-amine, DFT calculations, often using basis sets like 6-311G(d,p), can predict key structural parameters. dntb.gov.ua

These calculations provide the most stable three-dimensional arrangement of the atoms (the ground state geometry) by minimizing the total energy of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles. Such information is critical for understanding how the molecule might fit into a protein's binding pocket. For instance, the flexibility of the N-methyl piperidine (B6355638) ring is a significant factor in its ability to adapt to different biological targets. mdpi.com DFT helps to quantify the energetic landscape of different conformations of this ring.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Description | Illustrative Calculated Value |

| C-N (piperidine) | Average bond length within the piperidine ring | 1.47 Å |

| C-F (fluorophenyl) | Bond length of the carbon-fluorine bond | 1.35 Å |

| C-N-C (piperidine) | Bond angle within the piperidine ring | 111.5° |

| Dihedral Angle | Torsion angle defining ring conformation | Varies (e.g., chair conformation) |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uathaiscience.info

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. aimspress.com For this compound, FMO analysis can identify which parts of the molecule are most likely to be involved in chemical reactions or molecular interactions. For example, in related structures, charge-transfer excitations between the piperidine and aromatic rings have been identified as significant electronic transitions. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Indicates electron-donating regions (e.g., amine nitrogen) |

| LUMO | -0.5 | Indicates electron-accepting regions (e.g., fluorophenyl ring) |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Note: These energy values are illustrative examples derived from typical DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Binding Mechanisms

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the process of a ligand binding to its receptor.

For this compound, MD simulations can be used to study its flexibility, particularly the conformational dynamics of the piperidine ring, and how it behaves in an aqueous environment. mdpi.com When docked into a target protein, MD simulations can validate the stability of the binding pose, revealing key interactions (like hydrogen bonds or hydrophobic contacts) that are maintained over the simulation time. This provides a more realistic and accurate assessment of the ligand-receptor complex compared to static docking alone. nih.gov

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scispace.com The this compound scaffold can be used as a query in structure-based virtual screening campaigns.

In this process, a library of compounds is computationally docked into the active site of a target protein. nih.gov The compounds are then scored and ranked based on their predicted binding affinity. This approach has been successfully used to identify novel inhibitors with piperidine-4-amine scaffolds. nih.gov By starting with a known active fragment like this compound, researchers can screen for more complex molecules that incorporate this core, potentially leading to the discovery of new drug candidates with improved potency and selectivity.

Development of Predictive Models for Pharmacological Properties

In silico models can be developed to predict the pharmacological and pharmacokinetic properties of compounds, a field known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR). These models use calculated molecular descriptors (such as those from DFT) and physicochemical properties to predict characteristics like absorption, distribution, metabolism, and excretion (ADME).

By building a QSAR model based on a series of analogues of this compound, it is possible to predict the biological activity of newly designed compounds before they are synthesized. mdpi.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles and reducing the reliance on costly and time-consuming experimental screening.

Future Research Directions and Applications in Chemical Biology

Elucidation of Novel Pharmacological Targets Beyond Known Receptor Systems

The 4-aminopiperidine (B84694) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives have shown activity against G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, ACP-103, a compound containing the N-(1-methylpiperidin-4-yl) moiety, is a potent inverse agonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). nih.govresearchgate.net Other piperidine (B6355638) derivatives have been investigated as antihypertensive agents through the blockade of T-type Ca2+ channels. nih.gov

However, the full pharmacological landscape of N-(4-fluorophenyl)-1-methylpiperidin-4-amine and its analogs remains largely unexplored. Future research should focus on unbiased screening approaches to identify novel molecular targets beyond these well-characterized systems. The diverse biological activities reported for related 4-aminopiperidine structures—including antifungal, antiprotozoal, and antibacterial effects—suggest that this scaffold may interact with novel enzyme systems or pathways unique to pathogenic organisms. mdpi.comresearchgate.netasm.org A library of 4-aminopiperidines demonstrated antifungal properties by inhibiting sterol C14-reductase and sterol C8-isomerase, enzymes critical to ergosterol (B1671047) biosynthesis. mdpi.com Similarly, other derivatives have been synthesized and evaluated as potential inhibitors of dipeptidyl peptidase-4 (DPP4) for antidiabetic applications. researchgate.netnih.gov

Systematic screening of this compound against panels of kinases, proteases, metabolic enzymes, and epigenetic targets could reveal unexpected interactions, opening new avenues for therapeutic development and a deeper understanding of cellular signaling.

| Derivative Class | Documented Biological Target/Activity | Potential Area for Novel Target Elucidation |

|---|---|---|

| N-phenethyl-4-aminopiperidines | Antiprotozoal (T. b. rhodesiense, P. falciparum) asm.org | Parasite-specific metabolic enzymes or structural proteins |

| General 4-aminopiperidines | Antifungal (inhibitors of ergosterol biosynthesis) mdpi.com | Other enzymes in fungal metabolic pathways; host-pathogen interaction factors |

| Quinazoline-uracil-aminopiperidines | DPP4 Inhibition (Antidiabetic) researchgate.netnih.gov | Related peptidases and proteases involved in metabolic regulation |

| N-benzylpiperidine derivatives | Antibacterial (M. tuberculosis, S. aureus) researchgate.net | Bacterial cell wall synthesis enzymes; virulence factor regulation |

| Carboxamide derivatives | T-type Ca2+ Channel Blockade (Antihypertensive) nih.gov | Other ion channel subtypes (e.g., K+, Na+ channels) involved in cardiovascular or neuronal function |

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Deconvolution

To definitively identify the molecular targets of this compound, the design and synthesis of chemical probes are essential. Photoaffinity labeling (PAL) is a powerful technique for covalently capturing binding partners from complex biological mixtures. nih.gov A photoaffinity probe based on the parent compound would incorporate three key features: the this compound pharmacophore, a photoreactive group, and a reporter tag (or a handle for its attachment). nih.govnih.gov

Future work should involve the synthesis of derivatives where a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, is strategically incorporated. nih.govrsc.org The placement of this group is critical to minimize disruption of the compound's native binding interactions. The secondary amine or the phenyl ring of the parent compound could serve as potential attachment points. Upon irradiation with UV light, the probe will form a covalent bond with amino acid residues in the binding pocket of its target protein. nih.gov

Furthermore, incorporating a reporter handle, like a terminal alkyne or azide, would allow for the subsequent attachment of a biotin (B1667282) or fluorescent tag via click chemistry. mdpi.com This dual-functional probe would enable the enrichment of the target protein from cell lysates using affinity purification (e.g., with streptavidin beads) and its subsequent identification by mass spectrometry. nih.gov The development of such tools will be instrumental in validating known targets and uncovering novel ones in an unbiased manner. rsc.org

| Photoreactive Group | Activation Wavelength | Potential Attachment Site on Parent Compound | Advantages |

|---|---|---|---|

| Trifluoromethylphenyldiazirine | ~350 nm | Para-position of the phenyl ring or via a linker on the piperidine nitrogen | Small size, chemically stable, photolysis creates a highly reactive carbene. columbia.edu |

| Benzophenone | ~350-360 nm | Attached via an ether or amide linkage to the phenyl ring | Chemically robust, reacts with a broader range of C-H bonds. mdpi.com |

| Aryl Azide | ~254-300 nm | Substitution on the fluorophenyl ring | Long history of use, though can be prone to rearrangement. |

Application of this compound in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. nih.gov FBDD utilizes small, low-complexity molecules (fragments) that bind with low affinity but high ligand efficiency to their targets. nih.govnih.gov While this compound itself (Molecular Weight: ~222 g/mol ) is slightly larger than a typical fragment, its core components, such as 4-fluoroaniline (B128567) and 1-methylpiperidine (B42303), are ideal fragment-sized scaffolds. nih.gov

Future research could involve the deconstruction of the parent compound into its constituent fragments for screening against difficult-to-drug targets like protein-protein interfaces or allosteric sites. drugdiscoverychemistry.com A library containing these and related piperidine and fluorophenyl fragments could be screened using biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify weak but specific binding events. nih.govfrontiersin.org

Once a fragment hit is identified, the structure of this compound can serve as a blueprint for fragment evolution or linking. For example, if a 4-fluoroaniline fragment binds to a target, the 1-methylpiperidin-4-amine moiety can be grown from it to explore adjacent pockets and increase potency. This approach leverages the favorable physicochemical properties of fragments to efficiently explore chemical space and build potent, drug-like molecules. youtube.com

| Compound/Fragment | Molecular Weight (g/mol) | Calculated LogP | Heavy Atom Count | Compliance with "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) |

|---|---|---|---|---|

| This compound | ~222.30 | ~2.2 | 16 | Partially Compliant (Meets MW and cLogP) |

| 4-Fluoroaniline | 111.12 | 1.15 | 8 | Fully Compliant |

| 1-Methylpiperidine | 99.17 | 1.10 ebi.ac.uk | 7 | Fully Compliant |

Development of Biosensors or Analytical Tools for Compound Detection in Research Matrices

The ability to accurately quantify this compound in complex biological samples (e.g., plasma, cell culture media, tissue homogenates) is crucial for pharmacokinetic studies and in vitro assays. While standard analytical methods like HPLC-MS are suitable, the development of dedicated biosensors could offer real-time, high-throughput, and cost-effective detection. nih.govlongdom.org

Future research could focus on creating immunosensors. nih.gov This would involve synthesizing a hapten by conjugating the compound to a carrier protein (e.g., Bovine Serum Albumin) to elicit an immune response and generate specific antibodies. These antibodies would be the core recognition element in a competitive assay format, such as an ELISA, where they could detect the compound with high sensitivity and specificity. nih.gov

Alternatively, electrochemical or optical biosensors could be developed. nih.govmdpi.com An electrochemical sensor might use an immobilized enzyme that acts on the amine or piperidine moiety, producing a detectable electrical signal. researchgate.net Optical sensors, such as those based on Surface Plasmon Resonance (SPR), could measure the binding of the compound to a surface-immobilized target protein or antibody in real-time, providing valuable kinetic data. longdom.org These tools would greatly facilitate research by enabling rapid and precise measurement of the compound's concentration in various experimental settings.

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Application |

|---|---|---|---|

| Immunoassay (ELISA) | Monoclonal/Polyclonal Antibody | Colorimetric/Fluorometric | High-throughput screening of compound levels in biological fluids. nih.gov |

| Electrochemical Biosensor | Enzyme (e.g., Amine Oxidase) | Amperometric/Potentiometric | Real-time monitoring in cell culture or perfusion systems. mdpi.com |

| Surface Plasmon Resonance (SPR) | Immobilized Target Protein or Antibody | Optical (Refractive Index Change) | Label-free kinetic analysis of binding interactions. longdom.org |

| Aptamer-Based Sensor | DNA/RNA Aptamer | Fluorescent/Electrochemical | Specific detection in complex matrices with synthetically derived recognition elements. |

Exploration of its Role in Complex Biological Systems (Beyond Direct Therapeutic Application)

Beyond its potential as a therapeutic lead, this compound can serve as a valuable chemical probe to dissect complex biological systems. nih.gov Its defined structure and predictable pharmacology make it an excellent tool for interrogating specific pathways and understanding the intricate genotype-phenotype relationships within a cell or organism. nih.gov

One promising area is the study of drug metabolism. The N-methylpiperidine ring is a known metabolic hotspot in some drugs, undergoing transformations like N-demethylation and N-oxidation that can lead to the formation of reactive intermediates. mdpi.com this compound could be used as a model substrate to study the specific cytochrome P450 enzymes responsible for these transformations. Understanding its metabolic fate could provide broader insights into the toxicology and drug-drug interaction potential of other N-methylpiperidine-containing pharmaceuticals. mdpi.com

Furthermore, if the compound is found to modulate a specific signaling pathway (e.g., via a 5-HT receptor), it could be used to perturb that pathway and study the downstream consequences on gene expression, protein networks, and cellular phenotypes. This application moves beyond simply inhibiting a target for therapeutic effect and uses the compound as a tool to ask fundamental questions about cellular function and the architecture of biological networks.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?